molecular formula C6H11N3 B13195726 1-(1,2-Dimethyl-1H-imidazol-4-YL)methanamine

1-(1,2-Dimethyl-1H-imidazol-4-YL)methanamine

Cat. No.: B13195726
M. Wt: 125.17 g/mol
InChI Key: KROCNIBLMCVXTN-UHFFFAOYSA-N
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Description

1-(1,2-Dimethyl-1H-imidazol-4-YL)methanamine is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of two methyl groups at positions 1 and 2 of the imidazole ring and a methanamine group at position 4. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2-Dimethyl-1H-imidazol-4-YL)methanamine typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1,2-Dimethyl-1H-imidazol-4-YL)methanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various imidazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The methanamine group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the imidazole ring.

Scientific Research Applications

1-(1,2-Dimethyl-1H-imidazol-4-YL)methanamine is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,2-Dimethyl-1H-imidazol-4-YL)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

    1-Methylimidazole: Similar in structure but lacks the methanamine group.

    2-Methylimidazole: Similar but with the methyl group at position 2.

    4-Methylimidazole: Similar but with the methyl group at position 4.

Uniqueness: 1-(1,2-Dimethyl-1H-imidazol-4-YL)methanamine is unique due to the presence of both methyl groups and the methanamine group, which confer distinct chemical properties and reactivity compared to other imidazole derivatives .

Properties

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

(1,2-dimethylimidazol-4-yl)methanamine

InChI

InChI=1S/C6H11N3/c1-5-8-6(3-7)4-9(5)2/h4H,3,7H2,1-2H3

InChI Key

KROCNIBLMCVXTN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN1C)CN

Origin of Product

United States

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